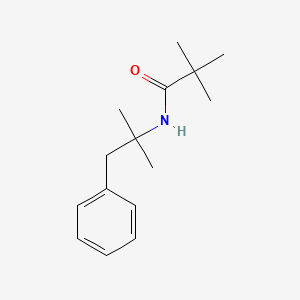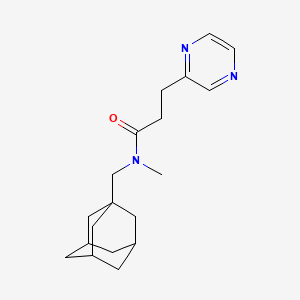
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as FMPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMPA belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry for their diverse biological activities.
Applications De Recherche Scientifique
FMPA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. One of the major advantages of FMPA is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the development of central nervous system (CNS) drugs. FMPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, FMPA has been reported to have neuroprotective effects against β-amyloid-induced toxicity in Alzheimer's disease models and antidepressant-like effects in animal models of depression.
Mécanisme D'action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act through multiple pathways. FMPA has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play key roles in cell proliferation and survival. In addition, FMPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMPA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, FMPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease models, FMPA protects neuronal cells from β-amyloid-induced toxicity by reducing oxidative stress and inflammation. In animal models of depression, FMPA has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FMPA is its high potency and selectivity against cancer cells and CNS targets. FMPA has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of FMPA is complex and requires specialized equipment and expertise, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for the research and development of FMPA. One potential application is in the development of novel CNS drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. FMPA may also have potential applications in the field of cancer immunotherapy, as it has been shown to modulate the immune response in cancer cells. Further studies are needed to fully understand the mechanism of action of FMPA and its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 2-fluoroaniline with 4-methylpiperidine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained in high yield and purity using standard purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPPWGFWFHQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5432884.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)

![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)

![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)